molecular formula C23H40N2O3 B3871005 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol

1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol

Cat. No. B3871005
M. Wt: 392.6 g/mol
InChI Key: KZFAFKGDOREWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol, also known as CGP 12177, is a selective beta-adrenoceptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of beta-adrenoceptor antagonism.

Mechanism of Action

1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 acts as a selective beta-adrenoceptor antagonist, meaning it blocks the activity of beta-adrenoceptors. Beta-adrenoceptors are found in various tissues throughout the body, including the heart, lungs, and liver. They play a role in regulating heart rate, blood pressure, and metabolic function. By blocking beta-adrenoceptors, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 vary depending on the tissue and cell type being studied. In the heart, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 reduces heart rate and contractility, leading to a decrease in cardiac output. In the lungs, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 relaxes smooth muscle, leading to bronchodilation. In the liver, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 reduces glucose output, leading to a decrease in blood glucose levels. In the brain, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 may affect mood and cognitive function by altering the activity of beta-adrenoceptors in specific regions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 in lab experiments is its selectivity for beta-adrenoceptors. This allows researchers to study the effects of beta-adrenoceptor antagonism without affecting other receptors or pathways. Additionally, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 is relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 is its potential for off-target effects. While it is selective for beta-adrenoceptors, it may still interact with other receptors or enzymes at high concentrations.

Future Directions

There are several future directions for research on 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177. One area of interest is the role of beta-adrenoceptors in cancer progression. Recent studies have shown that beta-adrenoceptors may play a role in tumor growth and metastasis, and 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 could be used to investigate this further. Another area of interest is the development of new beta-adrenoceptor antagonists with improved selectivity and efficacy. Finally, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 could be used in combination with other drugs to study potential synergistic effects.

Scientific Research Applications

1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 is used extensively in scientific research to study the physiological and biochemical effects of beta-adrenoceptor antagonism. It is commonly used in studies involving cardiac function, blood pressure regulation, and metabolic regulation. 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 is also used in studies involving the central nervous system, as beta-adrenoceptors are present in the brain and play a role in cognitive function and mood regulation.

properties

IUPAC Name

1-[4-[(cyclooctylamino)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O3/c1-4-25(5-2)17-21(26)18-28-22-14-13-19(15-23(22)27-3)16-24-20-11-9-7-6-8-10-12-20/h13-15,20-21,24,26H,4-12,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFAFKGDOREWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=C(C=C(C=C1)CNC2CCCCCCC2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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